molecular formula C16H11ClN2O3 B137807 1H-1,4-Benzodiazepine-3-carboxylicacid, 7-chloro-2,3-dihydro-2-oxo-5-phenyl-, (-)- CAS No. 149128-44-9

1H-1,4-Benzodiazepine-3-carboxylicacid, 7-chloro-2,3-dihydro-2-oxo-5-phenyl-, (-)-

Cat. No.: B137807
CAS No.: 149128-44-9
M. Wt: 314.72 g/mol
InChI Key: XDDJGVMJFWAHJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

Key on ui mechanism of action

Benzodiazepines bind nonspecifically to benzodiazepine receptors BNZ1, which mediates sleep, and BNZ2, which affects affects muscle relaxation, anticonvulsant activity, motor coordination, and memory. As benzodiazepine receptors are thought to be coupled to gamma-aminobutyric acid-A (GABAA) receptors, this enhances the effects of GABA by increasing GABA affinity for the GABA receptor. Binding of the inhibitory neurotransmitter GABA to the site opens the chloride channel, resulting in a hyperpolarized cell membrane that prevents further excitation of the cell.
The effects of benzodiazepines on the waking EEG resemble those of other sedative-hypnotic drugs. Alpha activity is decreased, and there is an increase in low-voltage fast activity, especially beta activity. /Benzodiazepines/
Acticonvulsant actions of the benzodiazepines, as well as other effects that occur at nonsedating doses, result in large part from their ability to enhance GABA-induced increases in the conductance of chloride. /Benzodiazepines/
Benzodiazepines appear to produce their sedative, hypnotic, anxiolytic, and anticonvulsant actions by binding to specific pharmacologic receptors in the central nervous system. Benzodiazepine receptors are most concentrated in the cerebral cortex but are also found in the cerebellum, amygdala, hippocampus, hypothalamus, and spinal cord. Receptors have also been identified outside CNS, although peripheral receptors do not appear to have significant physiologic effects. The molecular receptor for the benzodiazepine molecule is a glycoprotein located on the lipid membranes of both neural and glial cells. It is speculated that there are at least two classes of benzodiazepine receptor believed to mediate different specific effects. Type I receptors predominate in the cerebelar cortex, and both type I and type II receptors are found in the cerebral cortex and hippocampus. Type I rceptors are postulated to mediate anxiolytic effects, and type II receptors mediate the sedative and other actions of benzodiazepines. No endogenous ligand or neurotransmitter for these receptors has been identified. /Benzodiazepines/

CAS No.

149128-44-9

Molecular Formula

C16H11ClN2O3

Molecular Weight

314.72 g/mol

IUPAC Name

7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepine-3-carboxylic acid

InChI

InChI=1S/C16H11ClN2O3/c17-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)19-14(16(21)22)15(20)18-12/h1-8,14H,(H,18,20)(H,21,22)

InChI Key

XDDJGVMJFWAHJX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)O

Color/Form

FINE, LIGHT-YELLOW CRYSTALLINE POWDER;  AQ SOLN ARE CLEAR, LIGHT-YELLOW

Other CAS No.

23887-31-2
57109-90-7

physical_description

Solid

Pictograms

Irritant; Health Hazard

shelf_life

AQ SOLN ARE UNSTABLE. /CLORAZEPATE DIPOTASSIUM SALT/
SENSITIVE TO EXPOSURE TO LIGHT, MOISTURE, & EXCESSIVE HEAT. /CLORAZEPATE DIPOTASSIUM/

solubility

Very soluble
2.48e-02 g/L

Synonyms

4306-CB
Chlorazepate
Clorazepate
Clorazepate Dipotassium
Clorazepate Monopotassium
Clorazepic Acid
Dipotassium Chlorazepate
Tranxene
Tranxilium

Origin of Product

United States

Preparation Methods

Clorazepate can be synthesized starting from 2-amino-5-chlorobenzonitrile. The synthetic route involves the reaction of 2-amino-5-chlorobenzonitrile with phenylmagnesium bromide, transforming it into 2-amino-5-chlorbenzophenone imine . This intermediate is then further processed to obtain clorazepate. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Clorazepic acid undergoes various chemical reactions, including:

    Oxidation: Clorazepate can be oxidized to form its active metabolite, nordiazepam.

    Reduction: Reduction reactions are less common for clorazepate due to its stable benzodiazepine structure.

    Substitution: Clorazepate can undergo substitution reactions, particularly at the chloro group, to form different derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Clorazepic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Clorazepic acid is unique among benzodiazepines due to its water solubility and long-lasting effects. Similar compounds include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-1,4-Benzodiazepine-3-carboxylicacid, 7-chloro-2,3-dihydro-2-oxo-5-phenyl-, (-)-
Reactant of Route 2
1H-1,4-Benzodiazepine-3-carboxylicacid, 7-chloro-2,3-dihydro-2-oxo-5-phenyl-, (-)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.